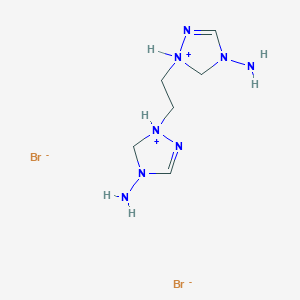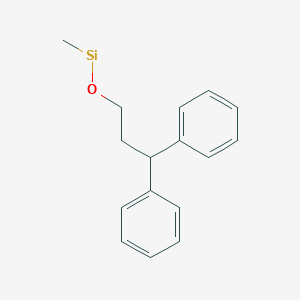
CID 78070437
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78070437” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 78070437 involves a series of well-defined chemical reactions. The preparation typically starts with the selection of appropriate starting materials, which undergo a series of transformations under controlled conditions. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger compound, often facilitated by catalysts and specific temperature conditions.
Oxidation and Reduction Reactions: These reactions are crucial in modifying the oxidation state of the compound, thereby altering its chemical properties.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques to ensure high yield and purity. The process often involves:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, ensuring consistent quality and efficiency.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the compound, removing any impurities that may affect its performance.
Analyse Chemischer Reaktionen
Types of Reactions
CID 78070437 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the compound is replaced by another, altering its chemical structure and properties.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Catalysts: Substances that increase the rate of reaction without being consumed in the process.
Solvents: Liquids that dissolve the reactants and provide a medium for the reaction to occur.
Temperature and Pressure: Controlled conditions that optimize the reaction rate and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Common products include:
Oxides: Formed through oxidation reactions.
Hydrides: Formed through reduction reactions.
Substituted Compounds: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
CID 78070437 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: Employed in the production of advanced materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of CID 78070437 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: Interacting with specific receptors on the surface of cells, triggering a cascade of biochemical reactions.
Modulating Enzyme Activity: Affecting the activity of enzymes involved in various metabolic pathways.
Altering Gene Expression: Influencing the expression of genes, leading to changes in cellular function and behavior.
Eigenschaften
Molekularformel |
C16H18OSi |
|---|---|
Molekulargewicht |
254.40 g/mol |
InChI |
InChI=1S/C16H18OSi/c1-18-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |
InChI-Schlüssel |
WSUUZUIVHAILDM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]OCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



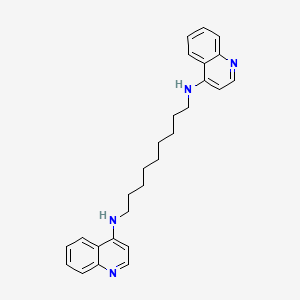


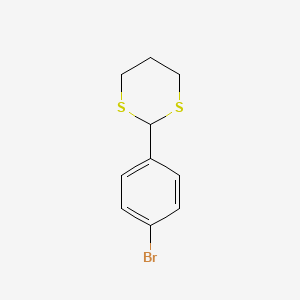
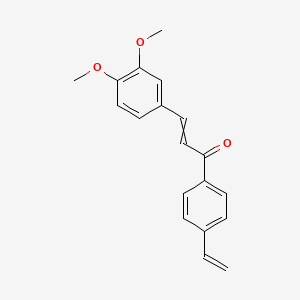

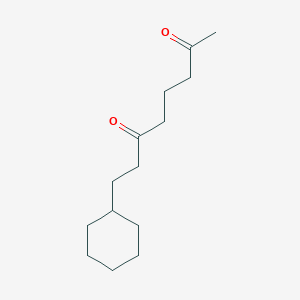
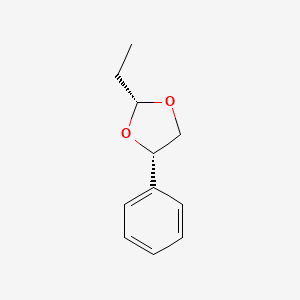
![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)
![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)
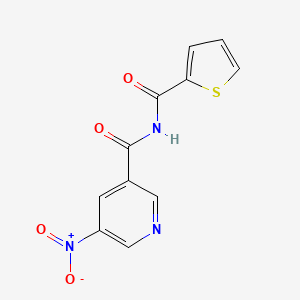
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)
